molecular formula C24H22N4OS B11638111 1-mercapto-4-phenyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one

1-mercapto-4-phenyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one

Cat. No.: B11638111
M. Wt: 414.5 g/mol
InChI Key: DSFHAXWLPIBNOF-UHFFFAOYSA-N
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Description

1-mercapto-4-phenyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one is a complex heterocyclic compound that features a unique spiro structure

Preparation Methods

The synthesis of 1-mercapto-4-phenyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one with hydrazine hydrate, followed by reactions with orthoformic acid ethyl ester or carbon disulfide . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

1-mercapto-4-phenyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and alkylating agents like methyl iodide.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-mercapto-4-phenyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways that are crucial for cell growth and survival .

Comparison with Similar Compounds

Similar compounds include other triazoloquinazolines and triazolothiadiazines, which share structural features and pharmacological activities. 1-mercapto-4-phenyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one is unique due to its spiro structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C24H22N4OS

Molecular Weight

414.5 g/mol

IUPAC Name

12-phenyl-16-sulfanylidenespiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13-pentaene-9,1'-cyclohexane]-11-one

InChI

InChI=1S/C24H22N4OS/c29-21-19-20(18-12-6-5-9-16(18)15-24(19)13-7-2-8-14-24)28-22(25-26-23(28)30)27(21)17-10-3-1-4-11-17/h1,3-6,9-12H,2,7-8,13-15H2,(H,26,30)

InChI Key

DSFHAXWLPIBNOF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C5=NNC(=S)N45)C6=CC=CC=C6

Origin of Product

United States

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